O-Ethyl methylethylphosphinate

Description

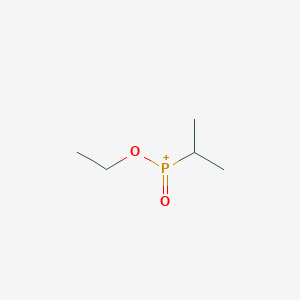

Structure

2D Structure

3D Structure

Properties

CAS No. |

109739-44-8 |

|---|---|

Molecular Formula |

C5H12O2P+ |

Molecular Weight |

135.12 g/mol |

IUPAC Name |

ethoxy-oxo-propan-2-ylphosphanium |

InChI |

InChI=1S/C5H12O2P/c1-4-7-8(6)5(2)3/h5H,4H2,1-3H3/q+1 |

InChI Key |

PLXIGQNKCOQIOB-UHFFFAOYSA-N |

Canonical SMILES |

CCO[P+](=O)C(C)C |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles of O Ethyl Methylethylphosphinate

Pathways for Phosphorus-Carbon and Phosphorus-Oxygen Bond Formation

The synthesis of O-Ethyl methylethylphosphinate and related compounds involves the formation of key phosphorus-carbon (P-C) and phosphorus-oxygen (P-O) bonds.

The Michaelis-Arbuzov reaction is a cornerstone for forming P-C bonds and is widely used to synthesize phosphinates from phosphonites. wikipedia.org This reaction involves the SN2 attack of a trivalent phosphorus ester on an alkyl halide, forming a phosphonium (B103445) salt intermediate, which then dealkylates to the final pentavalent phosphorus product. wikipedia.org

Another significant method for P-C bond formation is the Hirao reaction , a palladium-catalyzed cross-coupling of H-phosphinates with aryl halides. researchgate.net This method has been developed to be more environmentally friendly by using ligand-free NiCl₂ as a catalyst. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions have been extended to include the direct coupling of alkyl phosphinates with a variety of aryl, heteroaryl, and alkenyl electrophiles. researchgate.net

The formation of the P-O bond in this compound typically occurs through the esterification of the corresponding phosphinic acid. researchgate.net

Tautomerization Phenomena in H-Phosphinates

H-phosphinates, which are precursors to esters like this compound, exhibit prototropic tautomerism. nih.govtandfonline.com This involves an equilibrium between a pentavalent tetracoordinated P-oxide form and a trivalent P-hydroxy form. nih.gov The position of this equilibrium is significantly influenced by the nature of the substituents on the phosphorus atom. nih.govtandfonline.com

Electron-donating substituents , such as alkyl groups, favor the more stable pentavalent form. tandfonline.com

Electron-withdrawing substituents , like halogens, shift the equilibrium towards the trivalent form. nih.gov

Computational studies have shown that for compounds like dimethylphosphine (B1204785) oxide (Me₂P(O)H), the pentavalent tautomer is more stable. tandfonline.com This tautomeric behavior is crucial as it dictates the reactivity of these compounds in subsequent reactions. nih.govtandfonline.com

Stereochemical Implications in Phosphinate Reaction Pathways

The stereochemistry at the phosphorus center is a critical aspect of phosphinate chemistry. Nucleophilic substitution reactions at a chiral phosphorus center in H-phosphinates often proceed with a specific stereochemical outcome. For instance, the reaction of optically pure H-phosphinates with organolithium or Grignard reagents can proceed stereospecifically with inversion of configuration at the phosphorus atom. acs.org This provides a general method for preparing a wide range of P-stereogenic secondary and tertiary phosphine (B1218219) oxides. acs.org

Mechanistic studies indicate that these substitution reactions can follow two competing pathways:

A two-step process involving deprotonation of the H-phosphinate followed by substitution of the alkoxy group with inversion of configuration. acs.org

A direct substitution of the organometallic reagent with the H-phosphinate. acs.org

The stereochemical outcome of transition metal-catalyzed C-P coupling reactions is also highly dependent on the starting phosphorus material. sustech.edu.cn For example, Pd-catalyzed P-arylation of enantioenriched secondary phosphine oxides has been shown to proceed with retention of stereochemistry. sustech.edu.cn

Radical and Ionic Mechanisms in this compound Transformations

Both radical and ionic mechanisms play a role in the transformations of phosphinates.

Radical additions of H-phosphinates to alkenes and alkynes, known as hydrophosphinylation, are a common method for forming P-C bonds. nih.gov These reactions can be initiated by radical initiators like peroxides or through metal catalysis. nih.gov For example, the addition of H-phosphonates to alkenes can be catalyzed by Mn(II), which is oxidized by air to Mn(III) to initiate the radical process. nih.gov

Ionic mechanisms are prevalent in reactions like the Michaelis-Arbuzov reaction, which proceeds through a phosphonium salt intermediate. wikipedia.org The dealkylation step of this reaction is driven by the nucleophilicity of the counter-anion. wikipedia.org Furthermore, the hydrolysis of phosphinate esters can occur under acidic or basic conditions through ionic pathways. researchgate.net

Stereochemistry and Chiral Aspects of O Ethyl Methylethylphosphinate Analogues

Preparation and Resolution of P-Stereogenic Phosphinates

The creation of enantiomerically pure P-stereogenic phosphinates is primarily achieved through two distinct pathways: the resolution of a racemic mixture or direct asymmetric synthesis. Historically, the resolution of racemates, particularly through the formation and separation of covalent diastereomers using chiral auxiliaries like (-)-menthol, was a foundational technique. rsc.org This involves reacting the racemic phosphinate with a single enantiomer of a chiral alcohol to form a mixture of diastereomers, which can then be separated by physical methods like crystallization or chromatography.

A more contemporary and widely applicable method is the resolution of racemic H-phosphinates via diastereomeric complex formation with a neutral, chiral resolving agent. researchgate.net This approach avoids the need to form and then cleave a covalent bond. An efficient method has been developed using TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) derivatives as resolving agents. rsc.orgrsc.org For instance, a library of racemic H-phosphinates was efficiently separated by crystallization with (R,R)-(1-naphthyl)-spiro-TADDOL. rsc.org This process has proven effective on a gram scale, yielding numerous phosphinates in high enantiomeric excess (ee). rsc.orgrsc.org

The success of this resolution is dependent on the structure of both the phosphinate and the resolving agent, which form diastereomeric complexes with different solubilities. The efficiency of this method for various substrates highlights its utility in accessing optically pure P-stereogenic building blocks. rsc.org

Table 1: Resolution of Racemic Aryl-H-Phosphinates with (R,R)-(1-naphthyl)-spiro-TADDOL

Data illustrates the effectiveness of the resolving agent for different H-phosphinate substrates, showing the enantiomeric excess (ee) achieved for the resolved product. Data sourced from Varga et al. (2022). rsc.org

| H-Phosphinate Substrate (Aryl Group) | Yield of Resolved (R)-Isomer | Enantiomeric Excess (ee) |

|---|---|---|

| Phenyl | 72% | >98% |

| 2-Methylphenyl (o-tolyl) | 53% | >98% |

| 3-Methylphenyl (m-tolyl) | 24% | 91% |

| 4-Methylphenyl (p-tolyl) | 65% | >98% |

| 4-Methoxyphenyl | 75% | >98% |

| 4-Chlorophenyl | 64% | >98% |

Diastereoselective Synthesis of O-Ethyl Methylethylphosphinate Derivatives

Diastereoselective synthesis is a powerful strategy for creating chiral phosphinates by controlling the formation of new stereocenters relative to existing ones. This approach often relies on the use of chiral starting materials or auxiliaries to guide the stereochemical outcome of a reaction. rsc.org

One common method is the nucleophilic addition of phosphinates to chiral imines. For example, the addition of racemic ethyl phenylphosphinate to chiral imines derived from (S)-α-methylbenzylamine can proceed with moderate diastereoselectivity. mdpi.com The inherent chirality of the imine influences the approach of the phosphinate nucleophile, favoring the formation of one diastereomer over the other. mdpi.com

A highly effective modern approach involves using a recoverable chiral auxiliary attached to a phosphonate (B1237965) substrate. rsc.org The CAMDOL-derived P-substrate, for instance, allows for highly diastereoselective alkylation and arylation reactions. Deprotonation followed by reaction with an electrophile introduces a new substituent at the α-carbon, with the bulky chiral auxiliary directing the approach of the electrophile to create a P-adjacent chiral tertiary carbon center with high precision. This method has been used to synthesize a wide range of α-substituted phosphonates with excellent diastereomeric ratios. rsc.org

Table 2: Diastereoselective Synthesis of α-Substituted Phosphonates via CAMDOL-Derived Substrate

Results from the sequential deprotonation and alkylation of a CAMDOL-derived phosphonate, demonstrating high yields and diastereomeric ratios (dr). Data sourced from Jiang et al. (2022). rsc.org

| Electrophile (RI) | Product | Yield | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Methyl iodide | α-Methyl phosphonate | 88% | 97:3 |

| Ethyl iodide | α-Ethyl phosphonate | 91% | 98:2 |

| Benzyl bromide | α-Benzyl phosphonate | 92% | 99:1 |

| Allyl bromide | α-Allyl phosphonate | 90% | 99:1 |

| 2-(Bromomethyl)naphthalene | α-(2-Naphthylmethyl) phosphonate | 89% | 99:1 |

Conformational Analysis of Phosphinate Structures

The three-dimensional structure and conformational flexibility of phosphinates are critical determinants of their reactivity and interaction with other molecules. The conformational analysis of these organophosphorus compounds is investigated using a combination of spectroscopic techniques, X-ray crystallography, and computational studies. researchgate.netacs.orgmdpi.com

Vibrational spectroscopy (Infrared and Raman) can provide information about the bonding and association of phosphinate molecules. cdnsciencepub.com However, Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for conformational analysis in solution. acs.org In particular, vicinal coupling constants, such as ³J(P,H) and ³J(P,C), are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship. By measuring these coupling constants, it is possible to deduce the preferred conformations of the molecule. researchgate.net

A detailed NMR study of phosphinate derivatives of branched-chain sugars demonstrated this principle. The analysis of ³JPCCH and ³JPCCC coupling constants in conformationally rigid bicyclic systems allowed for the establishment of specific relationships between the coupling constant values and the torsional angles, which could then be applied to more flexible acyclic structures. researchgate.net X-ray diffraction provides precise information on the solid-state conformation and intermolecular interactions, such as the hydrogen bonding patterns that can influence crystal packing. rsc.orgmdpi.com

Table 3: Relationship Between Dihedral Angle and Vicinal Coupling Constants in Phosphinate Derivatives

Representative data showing the dependence of ³J(P,H) coupling constants on the P-C-C-H dihedral angle (θ) in furanose phosphinates, used for conformational assignment. Data sourced from Janecki et al. (2016). researchgate.net

| Nuclei Pair | Dihedral Angle (θ) | Observed ³J Coupling (Hz) | Inferred Conformation |

|---|---|---|---|

| P-C3-C4-H4α | ~180° | ~17 Hz | anti-periplanar |

| P-C3-C4-H4β | ~60° | ~10 Hz | gauche |

| P-C3-C2-H2 | ~180° | ~22 Hz | anti-periplanar |

Influence of Chiral Auxiliaries in Phosphinate Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical course of a reaction. frontiersin.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is central to the asymmetric synthesis of P-stereogenic phosphinates and their derivatives. rsc.orgresearchgate.net

A variety of chiral auxiliaries have been employed, with many derived from readily available and inexpensive chiral alcohols such as menthol, TADDOL, and BINOL. rsc.org Menthyl H-phosphinates, for example, can be prepared as diastereomerically pure compounds and serve as versatile P-stereogenic precursors. nih.govsci-hub.se The menthyl group acts as a chiral handle, directing subsequent reactions at the phosphorus center or adjacent atoms with high stereoselectivity. For instance, menthyl phenylphosphinate has been used as a chiral auxiliary in asymmetric Suzuki-Miyaura cross-coupling reactions to synthesize axially chiral biaryl phosphinates with excellent diastereomeric ratios. nih.govsci-hub.se

The auxiliary creates a diastereomeric relationship, allowing for the differentiation of prochiral faces or groups. In the case of TADDOL-derived H-phosphonates, the bulky chiral framework effectively shields one face of the phosphorus nucleophile, leading to highly diastereoselective additions to aldehydes and imines. rsc.orgchim.it The choice of auxiliary is critical and is often tailored to the specific reaction type to achieve maximum stereocontrol. researchgate.net

Table 4: Common Chiral Auxiliaries in Asymmetric Phosphinate Synthesis

A summary of frequently used chiral auxiliaries, the types of reactions they facilitate, and their effectiveness in inducing chirality. rsc.orgrsc.orgnih.govsci-hub.sechim.it

| Chiral Auxiliary | Typical Reaction | Reported Stereoselectivity |

|---|---|---|

| (-)-Menthol | Asymmetric Suzuki-Miyaura, C-H functionalization nih.govsci-hub.se | Excellent dr (>95:5) |

| TADDOL | Hydrophosphonylation of aldehydes/imines rsc.orgchim.it | Good to excellent dr |

| BINOL | Hydrophosphonylation, addition reactions rsc.org | High dr |

| CAMDOL | Diastereoselective alkylation/arylation rsc.org | Excellent dr (up to 99:1) |

| Sparteine | Dynamic kinetic resolution of phosphine-boranes acs.org | High ee |

Computational and Theoretical Investigations of O Ethyl Methylethylphosphinate

Quantum Chemical Calculations on Phosphinate Reactivity and Energetics

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods allow for the detailed examination of reaction mechanisms, transition states, and the thermodynamic and kinetic parameters that govern chemical transformations.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and properties of molecular systems, including those containing phosphorus. DFT studies on phosphinate and related phosphonate (B1237965) complexes provide a framework for understanding the behavior of O-Ethyl methylethylphosphinate in various chemical environments.

Conceptual DFT studies on phosphonate dimers have been conducted to understand their dissociation and interaction in both the gas phase and in solution. acs.orgkaust.edu.sa These studies analyze chemical descriptors such as chemical potential, hardness, and the global electrophilicity index to describe the reactivity along the dissociation coordinate. acs.orgkaust.edu.sa For instance, the dissociation of dianion complexes of phosphonates shows an energy maximum that is not present in neutral or anion-neutral complexes, a finding that highlights the importance of electrostatic interactions. acs.orgkaust.edu.saulpgc.es

DFT calculations have also been instrumental in understanding the structure and stability of metal complexes involving phosphinate ligands. For example, studies on gallium(III) and iron(III) complexes with macrocyclic bis-phosphinate chelators have used DFT to determine the thermodynamic stability of different geometric isomers. nih.gov In the case of a gallium complex with a pentadentate macrocyclic bis-phosphinate, DFT calculations indicated that the isomer with unsymmetrically coordinated phosphinate arms and a specific stereochemistry of the nitrogen and phosphorus atoms is the most stable. nih.gov These findings are crucial for the design of new functional materials and molecular scaffolds.

Furthermore, DFT has been applied to analyze the structural and electronic properties of a series of phosphonate derivatives to develop quantitative structure-property relationship (QSPR) models for predicting toxicity. nih.gov Such studies interpret chemical reactivity using quantum descriptors like frontier molecular orbitals (HOMO, LUMO), Hirshfeld charges, and the molecular electrostatic potential. nih.gov Theoretical results from these models suggest that the oxygen atom of the P=O group plays a significant role in the interaction mechanism between phosphonates and biological targets like the acetylcholinesterase enzyme. nih.gov

The table below summarizes key quantum chemical descriptors often calculated in DFT studies, which are applicable to understanding the reactivity of this compound.

| Descriptor | Description | Relevance to Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). Higher HOMO energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). Lower LUMO energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

| Chemical Potential (μ) | The negative of the electronegativity. | Describes the escaping tendency of electrons from an equilibrium system. |

| Global Hardness (η) | Resistance to change in electron distribution. | A larger value indicates greater stability and lower reactivity. |

| Global Electrophilicity (ω) | A measure of the stabilization in energy when the system acquires an additional electronic charge. | A higher value indicates a greater capacity to accept electrons. |

This table provides a conceptual overview of DFT-derived descriptors and their general interpretation in the context of chemical reactivity.

The esterification of phosphinic acids is a reaction of significant synthetic importance. Computational modeling provides a molecular-level understanding of the reaction mechanisms and energetics, explaining experimental observations and guiding the optimization of reaction conditions.

Quantum chemical calculations have been used to investigate the direct esterification of phosphinic acids, which is often challenging under conventional heating but can be achieved under microwave irradiation. rsc.org High-level calculations, such as those using the B3LYP functional, can be employed to map the energetic profile of the reaction, including all relevant intermediates and transition states. rsc.org For the esterification of 1-hydroxy-3-methyl-3-phospholene 1-oxide with 1-butanol, calculations revealed a high activation enthalpy, which is consistent with the poor yields observed experimentally without microwave assistance. rsc.org The use of implicit and explicit solvent models in these calculations is crucial for accurately describing the system's energetics in a condensed phase. rsc.org

The mechanism of esterification can proceed through different pathways. Theoretical studies help to distinguish between these possibilities. For instance, in the hydrolysis of phosphonate and phosphate (B84403) esters, which is the reverse of esterification, computational models have been used to determine whether the reaction proceeds in a concerted fashion or involves stable intermediates like trigonal bipyramidal phosphoranes. dtic.mil These studies are critical for understanding stereochemical outcomes and comparing the reactivity of different organophosphorus compounds. dtic.mil

Recent research has also focused on developing efficient esterification protocols for phosphinic acids with various alcohols, including complex molecules like carbohydrates and flavonoids, to create potential prodrugs. core.ac.uk While this work is primarily synthetic, computational studies on the conformational and solvation properties of the resulting phosphinate esters can provide insights into their behavior and stability. core.ac.uk

The following table presents a hypothetical energy profile for the direct esterification of a phosphinic acid, illustrating the kind of data that can be obtained from computational modeling.

| Reaction Coordinate | Species | Relative Enthalpy (ΔH, kJ/mol) | Relative Gibbs Free Energy (ΔG, kJ/mol) |

| 1 | Reactants (Phosphinic Acid + Alcohol) | 0.0 | 0.0 |

| 2 | Pre-reaction Complex | -10.5 | 5.2 |

| 3 | Transition State 1 (Proton Transfer) | +85.2 | +95.8 |

| 4 | Intermediate (Protonated Acid) | +25.1 | +30.7 |

| 5 | Transition State 2 (Nucleophilic Attack) | +150.3 | +165.1 |

| 6 | Pentacoordinate Intermediate | +40.8 | +55.4 |

| 7 | Transition State 3 (Water Elimination) | +135.6 | +148.9 |

| 8 | Product Complex (Ester + Water) | -5.4 | -15.1 |

| 9 | Products (Ester + Water) | -2.1 | -20.3 |

This is an illustrative data table based on typical findings from computational studies of esterification reactions. The values are not specific to this compound but represent the type of quantitative data generated.

Molecular Dynamics Simulations for Phosphinate Systems

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecular systems over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes, solvent effects, and the formation of aggregates.

MD simulations have been employed to study the self-aggregation of organophosphorus extractants like tributyl phosphate (TBP) and diamyl amyl phosphonate (DAAP) in nonpolar solvents. acs.org These simulations, using force fields like the Generalized AMBER Force Field (GAFF), can accurately predict properties such as density and molecular dipole moments. acs.org The simulations reveal that at low concentrations, these molecules form dimers with a predominant offset "head-to-head" orientation, where the phosphoryl oxygen atoms are separated by a distance of 3–5.5 Å. acs.org At higher concentrations, larger aggregates form, and the simulations can quantify the size distribution and linearity of these aggregates. acs.org Such studies are crucial for understanding the behavior of these compounds in applications like solvent extraction.

In the context of enzyme catalysis, combined quantum mechanics/molecular mechanics (QM/MM) MD simulations are used to elucidate reaction mechanisms. For instance, the detoxification of organophosphates by the enzyme phosphotriesterase (PTE) has been studied using this approach. nih.gov These simulations show how the substrate binds to the active site and how the enzyme facilitates the chemical reaction. nih.gov Although these studies often focus on phosphates or phosphonates, the methodologies are directly applicable to understanding the potential enzymatic hydrolysis or synthesis of this compound.

Furthermore, MD simulations have been used to investigate the interaction of phosphonate-based scale inhibitors with mineral surfaces, providing atomic-level insights into the inhibition mechanism. researchgate.net These simulations can reveal the conformational changes of the inhibitor upon adsorption to the surface and how it interacts with the mineral lattice. researchgate.net This knowledge is valuable for the design of more effective scale inhibitors.

In Silico Predictions of Reaction Outcomes and Selectivity

In silico methods, which encompass a broad range of computational techniques, are increasingly used to predict the outcomes and selectivity of chemical reactions. These predictive models can accelerate the discovery and optimization of synthetic routes.

Machine learning and artificial intelligence are revolutionizing the prediction of chemical reactivity. rjptonline.org By training models on large datasets of known reactions, it is possible to predict the products of a given set of reactants, reagents, and conditions. While the development of a specific model for this compound would require a dedicated dataset, the general approach has been successfully applied to various reaction classes.

Quantitative Structure-Activity Relationship (QSAR) and QSPR models are a cornerstone of in silico prediction. As mentioned earlier, a QSPR model has been developed to predict the toxicity of phosphonate derivatives based on quantum chemical descriptors. nih.gov This approach can, in principle, be extended to predict other properties, such as reactivity or selectivity in a particular reaction.

Computational docking is another powerful in silico technique, particularly for predicting the interaction of a small molecule with a biological macromolecule like an enzyme. In a study on the enantioselective hydrolysis of chiral phosphate, phosphonate, and phosphinate esters by phosphotriesterase and its mutants, computational docking of the high-energy, pentavalent transition-state analogues was used. nih.gov The calculated docking energies qualitatively captured the experimentally observed enantiomeric preferences of the different enzyme mutants for various substrates, demonstrating the predictive power of this method for understanding and engineering enzyme selectivity. nih.gov

The following table illustrates the type of data that could be generated from an in silico prediction study on the enantioselective hydrolysis of a chiral phosphinate.

| Enzyme Mutant | Predicted Preferred Enantiomer | Calculated Binding Energy of Transition State (kcal/mol) | Experimentally Observed Enantiomeric Ratio (e.e.) |

| Wild Type | (S) | -8.5 | 90% (S) |

| G60A | (S) | -10.2 | >99% (S) |

| I106G/F132G/H257Y | (R) | -7.8 | 95% (R) |

| L303T | (S) | -8.1 | 85% (S) |

This table is a hypothetical representation of how computational docking results can be correlated with experimental outcomes to predict enantioselectivity.

Theoretical Characterization of Electronic Structure and Bonding in this compound

A fundamental understanding of the electronic structure and bonding in this compound is essential for explaining its chemical and physical properties. Theoretical methods provide detailed insights into the nature of the chemical bonds and the distribution of electrons within the molecule.

Quantum chemical calculations can be used to determine the optimized geometry of the molecule, including bond lengths, bond angles, and dihedral angles. Analysis of the molecular orbitals (HOMO and LUMO) reveals the regions of the molecule that are most likely to be involved in chemical reactions. The HOMO would likely be localized on the oxygen atoms and potentially the phosphoryl oxygen, indicating their nucleophilic character. The LUMO would be expected to have significant character on the phosphorus atom, particularly in the σ* orbital of the P-O or P-C bonds, making the phosphorus atom susceptible to nucleophilic attack.

The nature of the phosphorus-oxygen double bond (P=O) in phosphinates is a topic of particular interest. It is more accurately described as a combination of a σ-bond and a π-bond, with significant d-orbital participation from phosphorus often being debated. Modern computational analyses using methods like Natural Bond Orbital (NBO) analysis can quantify the contributions of different orbitals to the bonding and provide a more nuanced picture than simple Lewis structures. This analysis can also reveal the extent of delocalization and hyperconjugative interactions within the molecule.

The molecular electrostatic potential (MEP) surface is another valuable tool derived from theoretical calculations. The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions of positive and negative potential. For this compound, the MEP would show a region of high negative potential around the phosphoryl oxygen atom, confirming its role as a hydrogen bond acceptor and a site of interaction with electrophiles. Regions of positive potential would be found around the hydrogen atoms of the alkyl groups.

Applications of O Ethyl Methylethylphosphinate in Advanced Materials Science

Phosphinate-Based Flame Retardants for Polymeric Materials

Phosphorus-based flame retardants are increasingly utilized as effective, halogen-free alternatives for a wide range of polymeric materials. nih.gov This class of compounds, which includes phosphinates, phosphonates, and phosphates, can act through various mechanisms to suppress fire. nih.govmdpi.com Metal salts of phosphinic acids, known as phosphinates, are particularly important for engineering plastics due to their high thermal stability and efficiency. researchgate.net They can function in both the gas phase, by interrupting the radical chain reactions of combustion, and in the condensed phase, by promoting the formation of a protective char layer. nih.govmdpi.com

Aluminum methylethylphosphinate (Al(MEP)), a salt derived from methylethylphosphinic acid, has been identified as a highly effective flame retardant, particularly for epoxy resins (EP). nih.gov Research comparing Al(MEP) with the closely related aluminum diethylphosphinate (Al(DEP)) has demonstrated the superior performance of Al(MEP). nih.govresearchgate.net In studies on epoxy composites, a loading of 15% by weight of Al(MEP) was sufficient to achieve a UL-94 V-0 rating, the highest classification for vertical burning tests. nih.govmdpi.com The Limiting Oxygen Index (LOI), which measures the minimum oxygen concentration required to support combustion, is significantly increased with the addition of Al(MEP). researchgate.net For instance, at a 15 wt% loading in an epoxy composite, Al(MEP) achieved an LOI of 32.2%, compared to 29.8% for Al(DEP) under the same conditions. nih.govresearchgate.net This indicates that Al(MEP) imparts better flame-retardant performance to the polymer matrix. nih.govmdpi.com

Interactive Data Table: Flame Retardancy of Al(MEP) vs. Al(DEP) in Epoxy Resin

| Filler (15 wt%) | Polymer Matrix | LOI (%) | UL-94 Rating | Reference |

| Al(MEP) | Epoxy Resin | 32.2 | V-0 | nih.gov, researchgate.net |

| Al(DEP) | Epoxy Resin | 29.8 | V-0 | nih.gov, researchgate.net |

The effectiveness of phosphinate-based flame retardants stems from their dual-mode action during polymer combustion.

Gas Phase Action: The primary mechanism for many phosphinates, including aluminum salts, is activity in the gas phase. nih.govresearchgate.net During pyrolysis, the phosphinate salt decomposes to release volatile phosphorus-containing species, such as phosphinic acids. researchgate.netmdpi.com These molecules are released into the flame zone where they act as radical scavengers, interrupting the exothermic chain reactions of combustion. fu-berlin.de They particularly trap highly reactive H• and OH• radicals, effectively inhibiting the flame and reducing heat generation. fu-berlin.de

Condensed Phase Action: In the condensed phase (the solid polymer), phosphinates promote the formation of a stable, insulating char layer. nih.govmdpi.com The phosphorus compounds can act as acid catalysts, promoting dehydration and cross-linking reactions within the decomposing polymer. nih.govmdpi.com This results in a carbonaceous residue that acts as a physical barrier. fu-berlin.de This barrier insulates the underlying material from heat and oxygen, and it reduces the release of flammable volatile gases into the flame zone, thus starving the fire. fu-berlin.de Studies on Al(MEP) and Al(DEP) in epoxy resins confirm that both fillers improve char formation. researchgate.net

The flame-retardant efficacy of phosphinates can be significantly enhanced through synergistic combinations with other additives. nih.gov Inorganic fillers and nitrogen-containing compounds are common synergists.

Inorganic Fillers: Combining aluminum phosphinates with inorganic fillers like silica (B1680970) (SiO₂) has been shown to produce synergistic effects. scientific.net In epoxy resins containing Al(MEP), the addition of silica not only enhances mechanical properties but also improves flame retardancy by increasing the LOI and reducing combustion time. scientific.net The silica contributes to the stability of the char layer at high temperatures, creating a more robust physical barrier that reinforces the condensed phase action of the phosphinate. scientific.netresearchgate.net Other fillers like aluminum trihydroxide (ATH) and boehmite can also form protective inorganic residues that work in concert with phosphorus compounds. fu-berlin.deresearchgate.net

Nitrogen-Based Additives: Nitrogen-containing compounds, such as melamine (B1676169) and its derivatives (e.g., melamine cyanurate, melamine polyphosphate), are well-known synergists for phosphorus flame retardants. pinfa.eugoogle.com The nitrogen compounds can act as blowing agents, causing the char layer to swell and form an intumescent shield, which provides superior thermal insulation. pinfa.eu Furthermore, the decomposition of these compounds releases non-flammable gases like ammonia, which dilute the fuel concentration in the gas phase. fu-berlin.de

The incorporation of phosphinates significantly alters the thermal decomposition pathway of polymers. doi.orgacs.org Thermogravimetric analysis (TGA) is commonly used to study this behavior. For polymers modified with phosphinates, TGA typically reveals an earlier onset of decomposition at lower temperatures compared to the neat polymer. mdpi.com However, this initial degradation is controlled and leads to the formation of a substantial amount of stable char at higher temperatures, whereas many unmodified polymers decompose completely, leaving little to no residue. doi.orglib4ri.ch

For example, studies on epoxy resins with Al(MEP) show that the additive enhances thermal stability and increases char residue formation at high temperatures. scientific.net The phosphinate catalyzes charring reactions, changing the decomposition mechanism from one that produces a high volume of flammable volatiles to one that favors the formation of a protective solid residue. acs.org Analysis of the evolved gases during decomposition confirms the release of phosphorus-containing species, which corresponds to the gas-phase flame inhibition mechanism. mdpi.comlib4ri.ch The resulting char often has a dense, continuous structure that effectively insulates the underlying material. lib4ri.ch

Development of Phosphinate-Containing Hybrid Materials

Beyond their use as additives, phosphonate (B1237965) and phosphinate functionalities are being integrated into the structure of hybrid materials to create advanced, multifunctional systems. sioc-journal.cnbch.ro These organic-inorganic hybrids combine the properties of both components at a molecular level. sioc-journal.cn

Metal phosphonates, which are closely related to the phosphinate salts used in flame retardancy, are a key class of these hybrids. researchgate.net They are formed by reacting organophosphonic acids with metal salts, creating robust, often porous, networks. sioc-journal.cnnih.gov These materials offer high thermal stability and can be designed with high surface areas and tunable pore sizes, making them suitable for applications in catalysis, adsorption, and separation. sioc-journal.cnresearchgate.net For instance, phosphonate-based hybrid materials have been developed as supported catalysts for hydrogenation reactions and as adsorbents for heavy metal ions and CO₂. researchgate.netacs.org

More recently, phosphonates have been covalently incorporated into polymer networks to create intrinsically flame-retardant materials that are also recyclable. rsc.org An example is the development of phosphonate-based vitrimers, a class of polymers with dynamic crosslinks. rsc.org These materials exhibit flame retardancy comparable to traditional additive systems while allowing for reprocessing and repair, offering a sustainable alternative for high-performance composites. rsc.org

Environmental Fate and Degradation Mechanisms of Organophosphorus Phosphinates

Abiotic Degradation Pathways of Phosphinates

The abiotic degradation of phosphinates, including O-Ethyl methylethylphosphinate, is primarily governed by hydrolysis and thermal degradation. Phosphinates are noted to be relatively more stable in acidic conditions compared to phosphates. osti.gov However, the phosphorus-carbon bond in phosphonates, a related class of compounds, can enhance hydrolysis at high pH levels. osti.gov

Thermal degradation is another significant abiotic pathway. Studies on various organophosphorus esters, including phosphinates, show that their initial degradation involves the elimination of a phosphorus acid. researchgate.net The temperature at which this occurs is dependent on the specific structure of the compound. researchgate.net For instance, research on aluminum phosphinates has shown that the presence of oxygen can lower the onset temperature of decomposition. researchgate.net In an oxygen atmosphere, the decomposition onset temperature for aluminum phosphinate shifted from 452°C to 325°C. researchgate.net

The stability of the parent acid of phosphinates, hypophosphorous acid (H₃PO₂), provides some insight. Hypophosphorous acid is unstable in water and can disproportionate to form phosphine (B1218219) and phosphorous acid, a reaction catalyzed by heat and strong acids or bases. tandfonline.com This reactivity suggests that phosphinate esters may also undergo transformation under certain environmental conditions.

Table 1: Factors Influencing Abiotic Degradation of Phosphinates

| Degradation Pathway | Influencing Factors | General Observations |

| Hydrolysis | pH | More stable in acidic conditions compared to phosphates. osti.gov Enhanced hydrolysis may occur at high pH. osti.gov |

| Thermal Degradation | Temperature, Oxygen | Initial degradation involves elimination of a phosphorus acid. researchgate.net Presence of oxygen can lower decomposition temperature. researchgate.net |

Microbial Degradation of this compound Analogues

Microbial activity plays a crucial role in the breakdown of many organophosphorus compounds. While specific studies on this compound are limited, research on its analogues, primarily phosphonates, offers valuable insights. Prokaryotic microorganisms, in particular, have demonstrated the ability to biodegrade phosphonates. nih.gov

The primary mechanism for the breakdown of the stable carbon-phosphorus (C-P) bond in phosphonates is through the C-P lyase pathway. nih.gov A variety of bacteria and some fungi have been identified that can degrade a wide range of organophosphorus compounds. nih.gov The first such microorganism to be identified was a species of Flavobacterium in 1973. nih.gov Since then, numerous other bacterial species have been isolated that can utilize these compounds. nih.gov The degradation of organophosphorus compounds often begins with hydrolysis, catalyzed by enzymes like organophosphate hydrolase or phosphotriesterase. nih.gov

The ability of a microbial community to degrade a specific organophosphorus compound can be influenced by the presence of other, similar compounds. For example, studies on the degradation of bisphenol A (BPA) and its analogues have shown that the presence of one analogue can impact the degradation of another. typeset.io This suggests that the microbial degradation of this compound in a mixed-contaminant environment could be complex.

Environmental Persistence and Transformation Products

The environmental persistence of organophosphorus compounds is a significant concern. Many organophosphorus flame retardants, which share structural similarities with this compound, are known to be ubiquitous and persistent in the environment. researchgate.netresearchgate.net These compounds can be released into the environment through various means, including dissolution, volatilization, and abrasion from products in which they are used. researchgate.net

The transformation of organophosphorus compounds can lead to the formation of various degradation products. For example, the chemical warfare agent VX, an organophosphonate, hydrolyzes in the environment to form ethyl methylphosphonic acid (EMPA) and S-(2-diisopropylaminoethyl) methylphosphonothioic acid (EA 2192). semanticscholar.org The specific products formed can depend on environmental conditions such as pH. osti.gov

Given the stability of the phosphinate structure, this compound is expected to exhibit a degree of persistence in the environment. Its transformation products would likely result from the cleavage of the ester bond, leading to the formation of methylethylphosphinic acid and ethanol (B145695). Further degradation of methylethylphosphinic acid would proceed at a slower rate.

Analytical Methodologies for Environmental Monitoring

Accurate and sensitive analytical methods are essential for monitoring the presence of this compound and its degradation products in environmental matrices. The analytical techniques used for other organophosphorus compounds, such as phosphonates, are largely applicable.

Gas chromatography (GC) is a common technique for the separation and detection of these compounds. cdc.gov For detection, a variety of detectors can be coupled with GC, including:

Flame Ionization Detector (FID)

Flame Photometric Detector (FPD) , which is particularly sensitive to phosphorus-containing compounds.

Mass Spectrometry (MS) , which provides structural information for definitive identification.

Sample preparation is a critical step in the analytical process. For soil and water samples, this typically involves an extraction step to isolate the target compound from the matrix. Common extraction methods include solid-phase extraction (SPE) and liquid-liquid extraction. cdc.gov For instance, a method for analyzing diisopropyl methylphosphonate (B1257008) in soil involved extraction with ethyl acetate, followed by concentration and analysis by GC-AFID (alkali-flame ionization detection). cdc.gov

Table 2: Analytical Methods for Related Organophosphorus Compounds

| Analytical Technique | Sample Type | Key Features | Reference |

| GC-FID/FPD | Water, Soil | Common for detection and quantification. | cdc.gov |

| GC-MS | Water, Soil, Air | Provides high specificity and structural confirmation. | cdc.gov |

| Solid-Phase Extraction | Water, Soil | Used for sample cleanup and concentration. | cdc.gov |

Role of O Ethyl Methylethylphosphinate in Catalysis and Enzyme Inhibition

Phosphinates as Ligands in Transition Metal Catalysis

Phosphinates, along with other phosphorus compounds like phosphines, are widely used as ligands in transition metal catalysis. tcichemicals.comsigmaaldrich.com A ligand is a molecule that binds to a central metal atom to form a coordination complex. The properties of the ligand, such as its size and electron-donating ability, can be fine-tuned to control the reactivity and selectivity of the catalyst. tcichemicals.com Phosphinate ligands, in particular, have been explored in various catalytic applications, from dehydrogenation to oxidation reactions.

A notable application of phosphinates is in the preparation of catalysts for ethanol (B145695) dehydrogenation, a crucial process for producing acetaldehyde (B116499), a key industrial chemical. researchgate.netchemrxiv.org Research has demonstrated that copper phosphinate complexes can serve as effective molecular precursors for creating highly dispersed copper-phosphate catalysts on a silica (B1680970) (SiO₂) support. nih.govacs.org

In this approach, well-defined copper(II) phosphinate complexes are deposited onto a silica surface, followed by calcination (high-temperature heating) and reduction. chemrxiv.org This process yields catalysts where copper and phosphorus are homogeneously distributed, which is a key factor in their performance. nih.govacs.org The resulting Cu-phosphate/SiO₂ catalysts have shown promising activity and high selectivity for the conversion of ethanol to acetaldehyde. researchgate.netnih.gov The presence of the phosphate (B84403) phase, derived from the original phosphinate ligand, is believed to play a crucial role in the catalyst's behavior, including hindering the reduction of Cu²⁺ ions and potentially reducing deactivation due to coking (carbon deposition). nih.govchemrxiv.org

One study utilized three different copper phosphinate complexes as precursors (CuP-1, CuP-2, and CuP-3) to prepare catalysts for ethanol dehydrogenation. The performance of these catalysts was evaluated at 325 °C. chemrxiv.orgchemrxiv.org The most active of these, CuP-1, achieved a maximum ethanol conversion of approximately 74-75% with acetaldehyde selectivity exceeding 98%. chemrxiv.orgchemrxiv.org

| Catalyst Precursor | Maximum Ethanol Conversion (%) | Acetaldehyde Selectivity (%) | Reaction Temperature (°C) |

|---|---|---|---|

| CuP-1 | ~75 | >98 | 325 |

| CuP-2 | ~40 | >98 | 325 |

| CuP-3 | ~60 | >98 | 325 |

While phosphinates are used as ligands, a related area of research involves chemically bonding organophosphorus groups to solid supports, such as carbon, to create heterogeneous catalysts. Although direct research on phosphinate-functionalized carbon for oxidation is less common, extensive work on the closely related phosphonate-functionalized materials provides insight into this strategy. Phosphonates differ from phosphinates by having a P-O-C linkage instead of a direct P-C bond to the functional group.

Studies have shown that phosphonate (B1237965) groups can be attached to carbon spheres to create solid Brønsted acid catalysts. rsc.orgresearchgate.netresearchgate.net These materials have proven effective in the valorization of bio-renewable feedstocks, such as the isomerization of α-pinene oxide to trans-carveol, an important fragrance and flavor compound. rsc.orgresearchgate.net In a typical synthesis, carbon microspheres are produced via hydrothermal treatment of sugar, followed by a reaction with a phosphorus source like phosphorus trichloride (B1173362) (PCl₃) to introduce the phosphonate groups. researchgate.netresearchgate.net The resulting catalyst demonstrated high conversion (100%) and good selectivity (67%) for trans-carveol and could be recycled multiple times without significant loss of activity. rsc.orgresearchgate.net This work highlights the potential of using organophosphorus functionalities on carbon supports to create stable and reusable catalysts for oxidation and isomerization reactions.

Design and Mechanistic Studies of Phosphinate-Based Enzyme Inhibitors

In medicinal chemistry and chemical biology, the phosphinate moiety is a cornerstone in the design of enzyme inhibitors. nih.gov An enzyme inhibitor is a molecule that binds to an enzyme and blocks its activity. wikipedia.org Phosphinates are particularly effective because their structure can mimic the transition state of a reaction catalyzed by an enzyme. researchgate.netjst.go.jp

Phosphinate-based dipeptide analogues are a prominent class of inhibitors designed to target metalloproteases. mdpi.comscilit.comresearchgate.net These enzymes, which use a metal ion (typically zinc) in their active site to hydrolyze peptide bonds, are implicated in numerous diseases, making them important drug targets. scispace.com

In these inhibitors, the scissile amide bond of a natural peptide substrate is replaced by a stable phosphinate moiety (-P(O)(OH)CH₂-). mdpi.comscilit.com This substitution creates a "pseudopeptide" that the enzyme recognizes and binds to as if it were its natural substrate. researchgate.net However, because the phosphinate linkage is resistant to hydrolysis, the inhibitor remains bound in the active site, blocking the enzyme's function. mdpi.com The design of these inhibitors is a powerful strategy for developing potent and selective drugs. researchgate.netscispace.com They have been successfully developed as inhibitors for various metalloproteases, including thermolysin, carboxypeptidase A, and matrix metalloproteinases (MMPs). mdpi.comnih.gov

| Characteristic | Description | References |

|---|---|---|

| Structural Motif | The amide bond of a peptide is replaced by a phosphinate moiety (-P(O)(OH)CH₂-). | mdpi.comscilit.com |

| Mechanism | Act as transition-state analogue inhibitors, mimicking the tetrahedral intermediate of peptide hydrolysis. | researchgate.netmdpi.com |

| Stability | The phosphinate linkage is stable to hydrolysis over a wide pH range, unlike phosphonamidates. | mdpi.com |

| Target Enzymes | Primarily metalloproteases, such as thermolysin, carboxypeptidase A, and matrix metalloproteinases (MMPs). | mdpi.comscispace.comnih.gov |

| Binding | The phosphinate group coordinates with the active site metal ion (e.g., Zn²⁺), contributing to high binding affinity. | researchgate.net |

The effectiveness of phosphinate-based inhibitors stems from the "transition-state analogue" theory of enzyme catalysis. jst.go.jp This theory posits that enzymes function by binding to the high-energy transition state of a reaction more tightly than they bind to the initial substrate or the final product. researchgate.net A molecule that is chemically stable but structurally and electronically resembles this fleeting transition state can therefore be a highly potent inhibitor. nih.govjst.go.jp

During the hydrolysis of a peptide bond, the planar amide group passes through a high-energy, tetrahedral intermediate. researchgate.netmdpi.com The phosphinate group, with its central phosphorus atom, possesses a stable tetrahedral geometry that is an excellent mimic of this tetrahedral intermediate. researchgate.netresearchgate.net This structural resemblance allows the inhibitor to fit snugly into the enzyme's active site and form strong interactions with key residues. nih.gov The negatively charged oxygen atoms on the phosphinate group can effectively chelate the catalytic zinc ion in metalloproteases, further enhancing binding affinity. researchgate.net This ability to act as a stable isostere of the transition state makes the phosphinate moiety a privileged structure in the rational design of enzyme inhibitors. researchgate.netfrontiersin.orgportlandpress.com

Emerging Research Frontiers and Methodological Advancements in O Ethyl Methylethylphosphinate Chemistry

Integration of Artificial Intelligence and Machine Learning in Phosphinate Research

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as indispensable tools in chemical research, offering powerful methods to predict molecular properties, design novel compounds, and optimize synthetic pathways. semanticscholar.orgwu.ac.th In the context of phosphinate research, these computational techniques are poised to overcome longstanding challenges in structure-activity relationship (SAR) studies and materials discovery. researchgate.netresearchgate.net

ML models, particularly artificial neural networks (ANN) and adaptive neuro-fuzzy inference systems (ANFIS), have been successfully developed to predict the performance of related organophosphorus compounds, such as alkyl phosphinate flame retardants. researchgate.net These models use experimental data to learn the complex relationships between a compound's structure and its functional properties. researchgate.net For a specific compound like O-Ethyl methylethylphosphinate, ML could be employed to predict its behavior in various applications, potentially reducing the need for extensive empirical testing. The success of these predictive models hinges on the quality and quantity of training data, which includes information about chemical structures and their corresponding biological or material activities. semanticscholar.orgresearchgate.net

De novo drug design, a field heavily influenced by AI, utilizes algorithms to generate novel molecular structures with desired properties. whiterose.ac.uk Reaction-based de novo design, for instance, combines known building blocks according to established reaction rules to ensure that the generated molecules are synthetically accessible. whiterose.ac.uk This approach could be adapted to design novel phosphinate derivatives starting from a scaffold like this compound, exploring a vast chemical space for compounds with enhanced characteristics.

Table 1: Applications of AI/ML in Phosphinate Research

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Property Prediction | Using models (e.g., ANNs) to forecast physical, chemical, or biological properties based on molecular structure. researchgate.net | Accelerated screening for potential applications by predicting flame retardancy, reactivity, or biological interaction without synthesis. |

| De Novo Design | Generating novel molecular structures with optimized properties based on algorithmic construction. whiterose.ac.uk | Discovery of new this compound derivatives with superior performance characteristics. |

| Reaction Optimization | Predicting optimal reaction conditions (temperature, catalysts, solvents) to maximize yield and purity. | More efficient and cost-effective synthesis protocols for this compound and related compounds. |

| Structure-Activity Relationship (SAR) | Identifying the molecular fragments or features that contribute to a specific activity or property. researchgate.net | Deeper understanding of how the ethyl and methyl groups influence the functionality of the phosphinate core. |

Novel Spectroscopic Techniques for Phosphinate Characterization

The precise characterization of organophosphorus compounds is fundamental to understanding their structure, reactivity, and function. While traditional spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) remain crucial, novel techniques are providing unprecedented levels of detail. cwejournal.orgresearchgate.net

Zero-field NMR (ZFNMR) J-spectroscopy represents a significant advancement. acs.org By measuring nuclear spin dynamics in the absence of a large magnetic field, ZFNMR can provide highly accurate measurements of J-coupling constants, which are sensitive to the molecule's bonding environment. acs.org This technique has been successfully applied to various organophosphorus compounds to elucidate their structure, offering a powerful tool for the unambiguous characterization of molecules like this compound. acs.org

Electrochemical and fluorescence spectroscopy are also being adapted for the highly sensitive detection of organophosphorus compounds. researchgate.net For instance, electrochemical impedance spectroscopy (EIS) using specialized sensors has enabled the detection of some organophosphorus compounds at picomolar concentrations. researchgate.net While developed for detection, the principles behind these sensitive techniques could be harnessed for advanced characterization studies of phosphinates. Furthermore, advanced mass spectrometry methods are considered a cornerstone for the analysis of organophosphates and their fragments. cwejournal.org

Table 2: Comparison of Spectroscopic Techniques for Phosphinate Analysis

| Technique | Information Provided | Advantages for Phosphinate Characterization |

|---|---|---|

| Zero-Field NMR (ZFNMR) | Precise J-coupling constants, molecular structure. acs.org | High resolution for complex spin systems, provides unambiguous structural data without the influence of a strong magnetic field. acs.org |

| Electrochemical Impedance Spectroscopy (EIS) | Detection and quantification based on electrical impedance changes. researchgate.net | Extremely high sensitivity, potential for real-time monitoring of reactions or interactions. researchgate.net |

| Fluorescence Titration Spectroscopy | Detection and quantification based on changes in fluorescence emission spectra. researchgate.net | High sensitivity and specificity, allowing for detection at very low concentrations. researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and boiling point, followed by mass-to-charge ratio analysis for identification. mdpi.com | Effective for separating components in a mixture and providing definitive structural identification of volatile phosphinates. |

High-Throughput Screening for Phosphinate Discovery

High-throughput (HT) screening methods have revolutionized materials science and drug discovery by enabling the rapid and efficient testing of vast numbers of compounds and reaction conditions. nih.govjove.com These methods, which rely on miniaturization, parallelization, and automation, are increasingly being applied to the synthesis and discovery of organophosphorus compounds, including phosphonates and phosphinates. jove.comresearchgate.net

In the context of phosphinate chemistry, HT workflows can be used to systematically screen the impact of various parameters—such as metal salts, pH, solvents, and temperature—on the formation of new materials. nih.govresearchgate.net For example, HT methods have been instrumental in discovering novel metal-organic frameworks (MOFs) based on phosphonate (B1237965) linkers. jove.com A similar approach could be used to explore the coordination chemistry of this compound with different metal ions, potentially leading to the discovery of new catalysts or functional materials.

A typical HT workflow for solvothermal synthesis involves several key steps, from experimental design to automated characterization. jove.com This systematic process accelerates the discovery of new compounds and the optimization of their synthesis, which would otherwise be a time-consuming and labor-intensive endeavor. nih.govresearchgate.net

Table 3: Typical High-Throughput (HT) Workflow for Material Discovery

| Step | Description | Relevance to Phosphinate Research |

|---|---|---|

| 1. Design of Experiment (DOE) | Software-assisted or manual selection of the parameter space to be investigated (e.g., reactants, ratios, temperatures). jove.com | Planning the systematic exploration of reactions involving this compound to discover new compounds. |

| 2. Automated Dosing | Robotic systems dispense precise amounts of reagents into miniaturized reactor arrays. researchgate.net | Rapid and parallel setup of hundreds of unique reaction conditions, increasing efficiency. |

| 3. Parallel Synthesis | Reactions are carried out simultaneously under controlled conditions (e.g., solvothermal heating). jove.com | Efficiently exploring the reactivity of this compound under a wide range of conditions. |

| 4. Workup and Isolation | Automated filtration or other purification methods are used to isolate the products. nih.gov | Streamlining the purification process for large libraries of newly synthesized phosphinate derivatives. |

| 5. HT Characterization | Rapid analysis of the products, typically using techniques like Powder X-ray Diffraction (PXRD). jove.com | Quickly identifying crystalline products and determining successful synthesis outcomes. |

| 6. Data Evaluation | Software analyzes the characterization data to identify promising "hits" and inform the next round of experiments. nih.gov | Accelerating the discovery-optimization cycle for new materials derived from this compound. |

Sustainable Synthesis and Circular Economy Principles in Phosphinate Production

The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices, driven by the principles of the circular economy. ellenmacarthurfoundation.org This model emphasizes eliminating waste, circulating materials at their highest value, and regenerating natural systems. ellenmacarthurfoundation.org For phosphinate production, this translates to developing more efficient synthetic routes that minimize waste and exploring the recycling and reuse of phosphorus-containing materials. mdpi.comresearchgate.net

Sustainable or "green" chemistry approaches to the synthesis of related organophosphorus compounds, like phosphonates, are actively being researched. rsc.org These include ultrasound-assisted and microwave-assisted syntheses, which can reduce reaction times and energy consumption. rsc.org The use of organocatalysts and solvent-free reaction conditions further contributes to the environmental friendliness of these methods. rsc.org Such techniques could be adapted for the synthesis of this compound, making its production more sustainable. For example, methods for preparing H-phosphinic acid esters often involve reactions of hypophosphorous acid or its derivatives, and making these processes greener is a key research goal. researchgate.net

The concept of a circular economy for phosphorus is gaining traction, primarily focusing on recovering this essential but finite element from waste streams like sewage. mdpi.comresearchgate.net While much of this research centers on phosphates for fertilizers, the underlying principles are applicable to the broader organophosphorus industry. ocpgroup.ma Developing processes to recover and reuse phosphorus from industrial byproducts or end-of-life materials containing phosphinates aligns with the circular economy's goal of maximizing resource efficiency. fraunhofer.de This involves innovations in products, processes, and industrial structures to keep every phosphorus atom circulating within the economy for as long as possible. mdpi.com

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,1-Diethoxyethylphosphinates |

| 1-Hydroxy-1-Methylethylphosphinates |

| 4,4-diaminodiphenylmethane |

| Aluminum chloride hexahydrate |

| Aluminum diethylphosphinate |

| Aluminum methylethylphosphinate |

| Ammonium polyphosphate |

| Bis(2,4,4-trimethylpentyl)phosphinate |

| Chlorosulfonyl isocyanate |

| Dichlorvos |

| Diethyl phosphite |

| Dimethyl phosphite |

| Diphenylphosphinate |

| Ethyl dichlorophosphite |

| Ethyl phenyl pentylphosphonate |

| Hypophosphorous acid |

| Iminodi(methylphosphonic acid) |

| Melamine (B1676169) polyphosphate |

| N,N'-piperazine bis(methylenephosphonic acid) |

| This compound |

| Oxalyl chloride |

| Sodium hypophosphite |

| Triethyl orthoformate |

| Triethylamine |

| Triethyloxonium tetrafluoroborate |

| Trimethyl phosphate (B84403) |

| Trimethyl phosphite |

Q & A

Basic Research Questions

Q. What experimental parameters are critical for synthesizing O-ethyl methylethylphosphinate with high purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction stoichiometry (e.g., molar ratios of ethyl and methyl precursors), temperature (typically 60–80°C for esterification), and catalyst selection (e.g., tertiary amines for acid scavenging). Post-synthesis purification via fractional distillation or column chromatography is essential to isolate the target compound from byproducts like unreacted phosphinic acid derivatives. Analytical validation using P NMR and GC-MS ensures purity (>95%) and structural confirmation .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Spectroscopy : H and P NMR to confirm substituent arrangement and phosphorus coordination.

- Chromatography : GC-MS or HPLC with UV detection to assess purity and detect trace impurities.

- Elemental Analysis : Quantify C, H, O, and P content to validate empirical formulas.

- Mass Spectrometry : High-resolution MS (HRMS) for exact mass determination.

Cross-referencing results with literature spectra (e.g., IR absorption bands for P-O-C linkages) enhances reliability .

Q. How are acute toxicity profiles established for organophosphinates like this compound?

- Methodological Answer : Acute toxicity is assessed using standardized OECD Guideline 423 protocols. Rodent models (rats/mice) receive oral or dermal doses, with mortality and sublethal effects (e.g., cholinesterase inhibition) monitored over 14 days. LD values are calculated via probit analysis. For example, structurally similar phosphorochloridothioates show LD values of 34–425 mg/kg in rats, highlighting the need for compound-specific testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data between this compound and its analogs?

- Methodological Answer : Contradictions arise from variations in substituent electronegativity, metabolic pathways, or assay conditions. A systematic approach includes:

- Comparative QSAR Modeling : Correlate structural features (e.g., alkyl chain length, S/O substitution) with toxicity endpoints.

- Metabolite Profiling : Use LC-MS/MS to identify bioactive metabolites (e.g., oxon derivatives) that may enhance toxicity.

- Dose-Response Reassessment : Validate conflicting data under standardized conditions (e.g., fixed exposure duration, controlled diet).

Cross-disciplinary collaboration with toxicokinetic modeling improves extrapolation accuracy .

Q. What strategies mitigate data scarcity when studying this compound’s environmental fate?

- Methodological Answer : For understudied compounds:

- Class-Based Extrapolation : Leverage data from organophosphate esters (e.g., hydrolysis rates, soil adsorption coefficients).

- Computational Predictions : Apply EPI Suite or TEST software to estimate biodegradation half-lives and bioaccumulation potential.

- Microcosm Studies : Simulate environmental matrices (e.g., water-sediment systems) to measure degradation products under aerobic/anaerobic conditions.

Uncertainty analysis (Monte Carlo simulations) quantifies reliability gaps .

Q. How to design mechanistic studies to elucidate this compound’s neurotoxic effects?

- Methodological Answer :

- In Vitro Models : Use SH-SY5Y neuronal cells to measure acetylcholinesterase (AChE) inhibition kinetics.

- Molecular Docking : Simulate interactions between the compound and AChE’s catalytic site using AutoDock Vina.

- Oxidative Stress Markers : Quantify ROS production (e.g., via DCFH-DA assay) and antioxidant enzyme activity (SOD, CAT) in exposed tissues.

- Transcriptomics : RNA-seq identifies differentially expressed genes in neuroinflammatory pathways.

Mechanistic hypotheses must be validated with dose-dependent and time-course experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.